N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-26-19-8-9-21(20(14-19)27-2)28(24,25)22-15-17-10-12-23(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17,22H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBPNRSJFQAMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.
Mode of Action
It is known to interact with its target, acetylcholinesterase, and potentially inhibit its activity. This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Biochemical Pathways
The compound’s interaction with Acetylcholinesterase affects the cholinergic neurotransmission pathway. By inhibiting the breakdown of acetylcholine, it can enhance the signaling in this pathway. The downstream effects of this could include increased muscle contraction, enhanced memory and learning, and potentially other effects depending on the specific location of the cholinergic neurons.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable. These properties would significantly impact the compound’s bioavailability and overall pharmacological effect.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on its interaction with Acetylcholinesterase and the resulting changes in acetylcholine concentrations. Potential effects could include enhanced neuronal signaling, increased muscle contraction, and improved memory and learning.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and potentially other factors. Specific information about how these factors might influence the compound’s action is currently unavailable.
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide, a compound derived from the piperidine class, has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C_{19}H_{26}N_{2}O_{4}S
- Molecular Weight : 366.49 g/mol
- IUPAC Name : this compound
This compound features a benzylpiperidine moiety linked to a dimethoxybenzenesulfonamide group, which is crucial for its interaction with various biological targets.
1. Dopamine Receptor Affinity
Research has demonstrated that compounds similar to this compound exhibit significant affinity for dopamine receptors. Specifically, studies have shown that related structures selectively antagonize dopamine D4 receptors, which are implicated in various psychiatric disorders including schizophrenia. The selectivity for D4 over D2 receptors suggests potential therapeutic applications in treating conditions where D4 receptor modulation is beneficial .
Table 1: Affinity of Related Compounds for Dopamine Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
|---|---|---|---|
| Compound A | >10,000 | >10,000 | 15 |
| Compound B | >10,000 | >10,000 | 8 |
| N-(1-benzylpiperidin-4-yl)methyl sulfonamide | TBD | TBD | TBD |
2. Sigma Receptor Interaction
The compound has also been evaluated for its affinity at sigma receptors. A related series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed high selectivity for sigma1 receptors with low affinity for sigma2 receptors. This suggests that modifications to the piperidine structure can influence receptor binding profiles significantly .
Table 2: Sigma Receptor Affinities of Related Compounds
| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) |
|---|---|---|
| Compound C | 3.90 | 240 |
| Compound D | TBD | TBD |
Study on Behavioral Effects
A study conducted by Heffner et al. investigated the behavioral effects of compounds with varying degrees of DA D4 selectivity. The findings indicated that compounds with higher selectivity for the D4 receptor were effective in inhibiting D-amphetamine-induced hyperactivity in rats, suggesting a potential role in managing hyperdopaminergic states commonly seen in schizophrenia .
Structure-Activity Relationship Studies
Quantitative structure-activity relationship (QSAR) analyses have been employed to understand how structural modifications impact biological activity. For instance, substituents on the aromatic ring significantly affected binding affinities at sigma receptors and dopamine receptors. Electron-withdrawing groups generally increased affinity at sigma2 receptors while maintaining sigma1 selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural analogues and their biological activities:
Key Observations:
- Sigma Receptor Selectivity : The target compound’s benzylpiperidine scaffold is critical for sigma1 receptor interactions, as seen in N-(1-benzylpiperidin-4-yl)arylacetamides . However, replacement of the sulfonamide group with arylacetamide (e.g., Compound 23) shifts activity toward AChE inhibition .
- Substituent Effects: The 2,4-dimethoxy groups in the target compound likely improve solubility compared to non-polar substituents (e.g., phenylsulfonyl in Compound 16) . Halogenation on aromatic rings (e.g., in sigma ligands) enhances sigma2 receptor affinity but reduces selectivity .
Pharmacokinetic and Physicochemical Properties
- Solubility: The 2,4-dimethoxy groups in the target compound may enhance aqueous solubility compared to non-polar derivatives like Compound 16 .
- Metabolic Stability : Benzylpiperidine derivatives often exhibit moderate metabolic stability, but the sulfonamide group could reduce cytochrome P450 interactions compared to acetamide analogues .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves coupling a 2,4-dimethoxybenzenesulfonyl chloride derivative with a (1-benzylpiperidin-4-yl)methanamine precursor under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:
- Nucleophilic substitution : Reacting the amine with sulfonyl chloride at 0–25°C for 12–24 hours .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via HPLC .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amine activation | Triethylamine, DCM, 0°C | 85 | 98% | |
| Sulfonylation | RT, 24h | 77 | 99% |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- NMR : and NMR confirm piperidine ring conformation (δ 2.5–3.5 ppm for CH groups) and sulfonamide connectivity .
- X-ray crystallography : Resolves benzyl-piperidine spatial orientation (e.g., torsion angle 67.5° between piperidine and benzene rings) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 428.2100) .
Q. What preliminary biological activities have been reported for this compound?
- Receptor affinity : High selectivity for dopamine D4 receptors (Ki = 12 nM vs. D2 Ki = 240 nM) due to the 2,4-dimethoxybenzene motif .
- Functional assays : Antagonizes quinpirole-induced D4 activation in vitro (IC = 50 nM) .
Advanced Research Questions
Q. How does structural modification of the 2,4-dimethoxy group impact dopamine receptor selectivity?
- Methodology :
- SAR studies : Replace methoxy with halogens or alkyl groups to assess binding.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with D4 receptor hydrophobic pockets .
Q. What strategies resolve contradictory data on metabolic stability in preclinical studies?
- Contradiction : Some studies report rapid hepatic clearance (t = 1.2h), while others note prolonged stability in CNS tissue.
- Resolution :
- Microsomal assays : Use human liver microsomes + NADPH to identify cytochrome P450 isoforms responsible for degradation .
- Blood-brain barrier (BBB) penetration : LogP = 2.8 suggests moderate CNS availability, validated via in situ perfusion .
Q. How can synthetic yields be improved while minimizing byproducts?
- Optimization :
- Solvent selection : Replace DCM with DMF to enhance sulfonylation kinetics (yield increase from 77% to 89%) .
- Catalysis : Add KI (0.1 equiv) to suppress sulfonate ester formation .
Data Contradiction Analysis
Q. Why do affinity values for sigma-1 receptors vary across studies?
- Source variation :
- Study A : Ki = 180 nM (using -(+)-pentazocine) .
- Study B : Ki = 320 nM (using -DTG) .
- Resolution : Radioligand choice and membrane preparation protocols (e.g., rat vs. human receptors) account for discrepancies.
Research Design Recommendations
Q. What in vivo models are optimal for evaluating neuropsychiatric applications?
- Models :
- Prepulse inhibition (PPI) tests : Assess D4-mediated antipsychotic effects in rodents .
- Morris water maze : Evaluate cognitive enhancement in Alzheimer’s models .
Q. How to integrate computational chemistry for derivative design?
- Workflow :
QSAR : Train models on existing Ki data for D2/D4 receptors.
MD simulations : Predict binding stability of sulfonamide derivatives (e.g., 10 ns trajectories in GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
